1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
CAS No. |
618098-62-7 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H11ClN2O/c17-14-7-4-8-15(9-14)19-10-13(11-20)16(18-19)12-5-2-1-3-6-12/h1-11H |
InChI Key |
QLPAGHCOHRHMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete cyclization.
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group at the 4-position is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to several key transformations:
-
Formation of Imines/Hydrazone Derivatives : Reaction with amines (e.g., hydrazine, semicarbazide) under acidic or basic conditions forms stable imine or hydrazone derivatives. This is consistent with general aldehyde chemistry and has been observed in related pyrazole-carbaldehydes .
-
Organometallic Additions : Grignard reagents or organometallic nucleophiles could theoretically add to the carbonyl, though specific examples for this compound are not explicitly documented.
Condensation Reactions
The aldehyde group participates in condensation reactions, forming conjugated products:
-
Aldol-Type Condensations : Reaction with active methylene compounds (e.g., ketones, esters) can yield β-diketones or β-keto esters, though direct evidence for this compound is limited.
-
Cannizzaro Reaction : In basic conditions, the aldehyde might undergo disproportionation to form a carboxylic acid and alcohol, though this is speculative for this substrate .
Reduction and Oxidation
-
Reduction to Primary Alcohol : The aldehyde can be reduced to 1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-methanol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
-
Oxidation : Further oxidation to a carboxylic acid is unlikely due to the stability of the aldehyde group under standard conditions.
Electrophilic Aromatic Substitution
While the pyrazole ring itself is aromatic, its substitution pattern (3-chlorophenyl and phenyl groups) may influence reactivity:
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Directed Electrophilic Attacks : The electron-withdrawing chloro substituent on the phenyl ring likely deactivates the aromatic system, reducing susceptibility to electrophilic substitution.
Biological Activity and Mechanism
While not a chemical reaction per se, the compound’s reactivity informs its biological interactions. The aldehyde group’s electrophilicity enables covalent binding to nucleophilic residues (e.g., in enzymes), potentially inhibiting targets like acetylcholinesterase (AChE) or other proteins .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. Studies have shown that these compounds can selectively inhibit the proliferation of various human cancer cell lines. For instance, one study reported that the compound demonstrated significant antiproliferative effects against breast cancer cells, with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Substituted pyrazoles have shown effectiveness against a range of bacterial and fungal strains. For example, a study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage cells, indicating its potential utility in treating inflammatory diseases .
Material Science Applications
Crystal Engineering
The synthesis of this compound has been explored in the context of crystal engineering. The compound's ability to form stable crystal structures through hydrogen bonding and π–π interactions has been documented. A study utilized copper ions as templates to facilitate the crystallization process, leading to well-defined crystal structures that can be used in various applications, including photonic devices .
Synthetic Applications
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules. The Vilsmeier-Haack reaction has been employed successfully to modify the aldehyde group into various derivatives, expanding the scope of applications in pharmaceutical chemistry .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a study conducted by Wazalwar et al., various derivatives of pyrazole were synthesized and screened for their anticancer activities. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound revealed effective inhibition against multiple pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showing promising results that warrant further exploration in drug development .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Data
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 3-nitrophenyl substituent in compound 4b lowers the C=N stretching frequency (1529 cm⁻¹ vs. 1557 cm⁻¹ in 4a), indicating altered electronic effects .
- Aldehyde Proton Shifts : The CHO proton in 4a and 4b appears at δ ~9.1–9.3 ppm, typical for aromatic aldehydes .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights :
- Antioxidant Activity : The bromobenzothiazole derivative outperforms benzoyl-substituted analogs, likely due to enhanced radical scavenging from the sulfur atom.
- Antimicrobial Activity : The propargyloxy group in compound may facilitate membrane disruption, explaining its potency against S. aureus.
- Chlorophenyl vs.
Biological Activity
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring with distinct substituents, which suggests potential biological activity. The compound's structure includes a formyl group (-CHO) at the 4-position, which enhances its reactivity and may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₁ClN₂O, with a molecular weight of 293.28 g/mol. Its unique features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁ClN₂O |
| Molecular Weight | 293.28 g/mol |
| Functional Groups | Pyrazole, Aldehyde |
| Substituents | 3-Chlorophenyl, Phenyl |
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are still under investigation but show promise based on related compounds.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related pyrazole derivatives have shown efficacy against various bacterial strains and fungi. For example, compounds with similar structures were tested against E. coli and Aspergillus niger, yielding promising results with significant inhibition rates .
Anticancer Activity
Pyrazole derivatives have also been explored for their anticancer properties. Some studies indicated that modifications in the pyrazole structure could lead to enhanced cytotoxicity against cancer cell lines. The presence of halogen substituents, such as chlorine in this compound, may play a role in increasing its potency .
Case Studies
- Anti-inflammatory Screening : A study evaluated several pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced edema models. Compounds similar to this compound exhibited significant edema inhibition percentages compared to standard drugs .
- Antimicrobial Testing : A series of pyrazole derivatives were screened against various pathogens, showing effective inhibition against Bacillus subtilis and E. coli. The tested compounds displayed activity at concentrations as low as 40 µg/mL .
The mechanism underlying the biological activity of this compound is thought to involve interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that the nitro group may influence binding affinity and pharmacological profile .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a base-catalyzed (e.g., K₂CO₃) nucleophilic reaction between 5-chloro-1-arylpyrazole-4-carbaldehyde derivatives and substituted phenols can yield the target compound . Alternative methods involve formylation of pre-functionalized pyrazole intermediates using reagents like Vilsmeier–Haack (OPC-V reagent: phthaloyl dichloride and DMF) under controlled temperatures (60°C for 4–5 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole and aryl rings.
- FT-IR : To identify the aldehyde carbonyl stretch (~1700 cm⁻¹) and aromatic C–H bonds.
- X-ray crystallography : For unambiguous structural determination; SHELXL/SHELXS software is widely used for refinement .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. Spectral data repositories (e.g., Fujifilm Wako Pure Chemical) provide reference spectra for validation .
Q. What safety precautions are essential when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential toxicity of intermediates (e.g., chlorinated byproducts).
- Dispose of waste via certified biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Evaluate bases (e.g., K₂CO₃ vs. NaH) to enhance nucleophilic substitution efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like aldehyde oxidation .
- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product .
Q. How do crystallographic data resolve structural ambiguities in pyrazole derivatives?
Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for confirming regioisomerism. For example, in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, crystallography confirmed the aldehyde group’s position at C4 and the chloro-substituent at C5 . SHELX software is recommended for refining twinned or high-resolution datasets .
Q. What strategies address contradictions in spectroscopic vs. computational data?
- DFT calculations : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian or ORCA) to validate tautomeric forms.
- Dynamic NMR : Detect rotational barriers in substituents (e.g., 3-chlorophenyl group) that may cause signal splitting .
- Multi-technique validation : Cross-reference X-ray results with mass spectrometry to confirm molecular integrity .
Q. How can biological activity assays be designed for this compound?
- Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Antioxidant assays : Employ DPPH radical scavenging to measure IC₅₀ values, ensuring proper controls (e.g., ascorbic acid) for baseline comparison .
- Cytotoxicity profiling : Screen against human cell lines (e.g., HeLa) using MTT assays to assess therapeutic potential vs. toxicity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Intermediate stability : Monitor reactive aldehyde groups for oxidation; use stabilizing agents (e.g., molecular sieves).
- Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
- Regioselectivity control : Optimize stoichiometry of aryl halides and nucleophiles to avoid byproducts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
